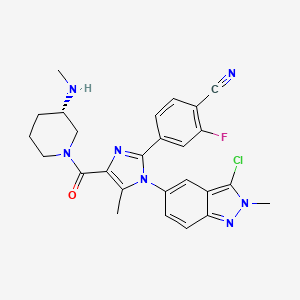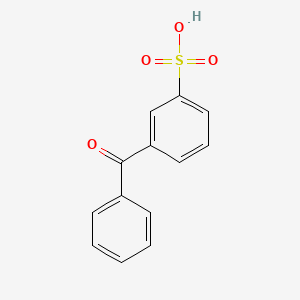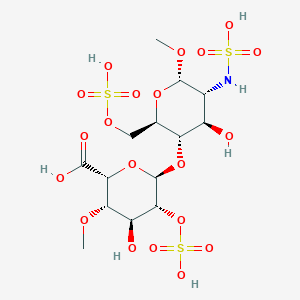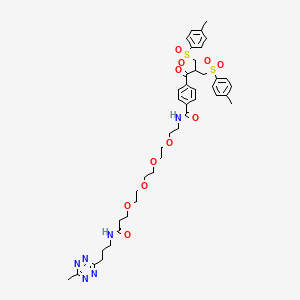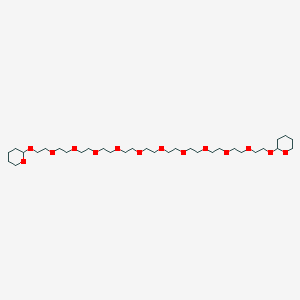
Thp-peg11-thp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thp-peg11-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a homobifunctional polyethylene glycol derivative that contains two tetrahydropyranyl groups. The compound is primarily used in research settings to facilitate the targeted degradation of proteins through the ubiquitin-proteasome system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg11-thp involves the reaction of tetrahydropyranyl-protected polyethylene glycol with appropriate reagents under controlled conditions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyranyl groups.
Coupling Reaction: The protected polyethylene glycol is then coupled with another tetrahydropyranyl group using suitable coupling agents.
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol are reacted with tetrahydropyranyl groups under optimized conditions.
Scale-Up Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure the purity and quality of the final product
Analyse Chemischer Reaktionen
Types of Reactions: Thp-peg11-thp undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to remove the tetrahydropyranyl groups.
Substitution: The compound can undergo substitution reactions where the tetrahydropyranyl groups are replaced with other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction may result in deprotected polyethylene glycol .
Wissenschaftliche Forschungsanwendungen
Thp-peg11-thp has a wide range of scientific research applications, including:
Wirkmechanismus
Thp-peg11-thp functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell.
Vergleich Mit ähnlichen Verbindungen
Thp-peg4-thp: A shorter polyethylene glycol-based linker with similar properties.
Thp-peg8-thp: An intermediate-length linker used in similar applications.
Thp-peg12-thp: A longer linker that provides more flexibility in PROTAC synthesis .
Uniqueness: Thp-peg11-thp is unique due to its specific length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis. Its homobifunctional nature allows for efficient coupling and targeted protein degradation .
Eigenschaften
Molekularformel |
C32H62O14 |
|---|---|
Molekulargewicht |
670.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H62O14/c1-3-7-43-31(5-1)45-29-27-41-25-23-39-21-19-37-17-15-35-13-11-33-9-10-34-12-14-36-16-18-38-20-22-40-24-26-42-28-30-46-32-6-2-4-8-44-32/h31-32H,1-30H2 |
InChI-Schlüssel |
FFFJWMQKKDDATH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-fluoro-N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15073950.png)
![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
![7-Oxo-5-phenyl-6-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15073960.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide](/img/structure/B15073962.png)
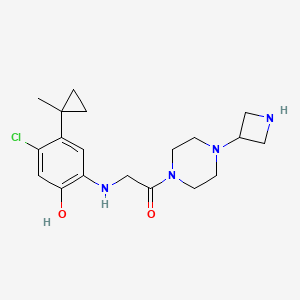
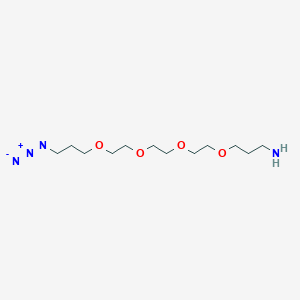
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
